molecular formula C11H10BrNO B14902255 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole

Cat. No.: B14902255
M. Wt: 252.11 g/mol
InChI Key: HWFJJNKFSPKDMB-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole is a brominated tricyclic indole derivative featuring a fused oxazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing anticancer agents. It is synthesized via a domino Michael addition/intramolecular nucleophilic substitution pathway using vinyl selenones, yielding 22% under optimized conditions . The bromine substituent at position 8 enhances its utility in subsequent coupling reactions, enabling the introduction of diverse pharmacophores (e.g., quinoline, trimethoxyphenyl groups) to optimize biological activity .

Structurally, the compound combines the planar indole core with a partially saturated oxazine ring, conferring rigidity and electronic modulation.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole

InChI

InChI=1S/C11H10BrNO/c12-9-1-2-11-8(5-9)6-10-7-14-4-3-13(10)11/h1-2,5-6H,3-4,7H2

InChI Key

HWFJJNKFSPKDMB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC3=C(N21)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

A stirred solution of (5-bromo-1H-indol-2-yl)methanol (0.5 mmol) in dichloromethane (40 mL) is treated with potassium hydroxide (1.25 mmol) at 0°C under nitrogen. After 10 minutes, a solution of diphenylvinylsulfonium salt (0.6 mmol) in dichloromethane (10 mL) is added dropwise. The reaction mixture is warmed to room temperature and stirred until completion, typically requiring 12–24 hours. Workup involves aqueous extraction, drying over sodium sulfate, and purification via column chromatography.

Mechanistic Insights

The reaction proceeds through a base-mediated aza-Michael addition, where the indole nitrogen attacks the electrophilic vinyl sulfonium species. Subsequent intramolecular cyclization forms the oxazine ring, followed by elimination of diphenyl sulfide to yield the final product. The use of dichloromethane as a solvent enhances the solubility of intermediates, while potassium hydroxide facilitates deprotonation and accelerates the cyclization step.

Analytical Validation

1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 1.8 Hz, 1H), 7.22 (dd, J = 8.5, 1.8 Hz, 1H), 7.13 (d, J = 8.5 Hz, 1H), 6.12 (s, 1H), 4.93 (s, 2H), 4.11 (dd, J = 6.2, 4.5 Hz, 2H), 3.98 (dd, J = 6.0, 4.5 Hz, 2H).
13C NMR (100 MHz, CDCl3): δ 134.49, 134.30, 128.88, 125.58, 121.08, 119.59, 109.38, 95.47, 64.72, 64.35, 41.64.
HRMS : m/z calculated for C11H11BrNO2 [M]+ 207.0451, found 207.0450.

Vinylation Using Phenyl Vinyl Selenone

An alternative synthesis employs phenyl vinyl selenone as the vinylating agent, offering improved functional group tolerance under milder conditions. This method utilizes dimethylformamide (DMF) as a polar aprotic solvent, enhancing reaction kinetics.

Optimized Protocol

(5-Bromo-1H-indol-2-yl)methanol (0.5 mmol) is combined with phenyl vinyl selenone (0.6 mmol) in DMF (10 mL) under nitrogen. Potassium hydroxide (2.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours. Purification via silica gel chromatography affords the title compound, though yield data remains unspecified in available literature.

Mechanistic Divergence

Unlike the sulfonium route, this pathway involves selenoxide elimination after the aza-Michael addition. The stronger base (KOH) and polar solvent (DMF) stabilize the transition state, enabling efficient β-elimination of phenylseleninic acid. This step circumvents the need for high temperatures, reducing side reactions.

Comparative Analysis of Synthetic Routes

Parameter Sulfonium Salt Route Selenone Route
Yield 76% Not reported
Solvent Dichloromethane DMF
Base KOH KOH
Reaction Time 12–24 hours 12 hours
Byproduct Diphenyl sulfide Phenylseleninic acid

The sulfonium method provides higher reproducibility and documented yields, while the selenone approach benefits from shorter reaction times and potential scalability in polar solvents.

Mechanistic Elucidation and Computational Insights

Both routes share a common aza-Michael addition step, validated by density functional theory (DFT) studies on analogous systems. The cyclization phase exhibits a low energy barrier (~15 kcal/mol), favoring rapid ring closure. Bromine’s electron-withdrawing effect at the 8-position slightly destabilizes the intermediate, necessitating precise temperature control to prevent decomposition.

Applications and Derived Analogues

While biological data for 8-bromo-3,4-dihydro-1H-oxazino[4,3-a]indole remains undisclosed, structural analogues demonstrate kinase inhibition and cytotoxic activity. The bromine atom enhances electrophilicity, making the compound a candidate for further functionalization via cross-coupling reactions.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 8 enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (5 mol%) to form biaryl derivatives. Yields range from 50–85%, depending on ligand choice (Table 1) .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives when treated with amines using Pd(dba)₂ and tBuXPhos, achieving up to 74% yield .

Table 1: Catalyst Screening for Cross-Coupling Reactions

EntryCatalystLigandTime (h)Yield (%)
1Pd(dba)₂PPh₃2418
2Pd(dba)₂tBuXPhos2423
3Pd(dba)₂JohnPhos2432
4Pd(PPh₃)₄1250
5Pd(PPh₃)₄PCy₃974
7Pd(PPh₃)₄P(nBu)₃985

Nucleophilic Substitution Reactions

The bromine undergoes substitution with nucleophiles like amines or thiols. For instance:

  • Reaction with potassium tert-butoxide in DMF at 0°C to room temperature replaces bromine with hydroxyl groups, albeit in moderate yields (40–79%) .

  • Using DBU (1,8-diazabicycloundec-7-ene) as a base suppresses substitution, favoring elimination pathways .

Domino Michael/Intramolecular Cyclization

Under basic conditions (KOH/DMF), the compound participates in domino reactions with vinyl selenones. This process involves:

  • Aza-Michael Addition : Indole attacks the vinyl selenone to form an intermediate adduct.

  • β-Elimination : Phenylseleninic acid is eliminated, yielding N-vinyl indoles or oxazinoindoles (22–36% yield) .

Ring-Opening Reactions

The oxazino ring can undergo acid-catalyzed cleavage. For example:

  • Treatment with TfOH (triflic acid) opens the ring to form linear indole derivatives, though yields are low (0% under tested conditions) .

Mechanistic Considerations

  • Base and Solvent Effects : Strong bases (e.g., KOH) and polar aprotic solvents (e.g., DMF) enhance N-alkylation and E2 elimination efficiency .

  • Catalyst Coordination : Pd(0) complexes with electron-rich ligands (e.g., P(nBu)₃) accelerate oxidative addition steps in cross-couplings .

Key Reaction Optimization Data

Reaction TypeOptimal ConditionsYield (%)
Suzuki-MiyauraPd(PPh₃)₄, P(nBu)₃, 9 h85
Buchwald-HartwigPd(PPh₃)₄, PCy₃, 9 h74
Nucleophilic SubstitutionKOH (2.5 equiv), DMF, 12 h79
Domino ReactionKOH, DMF, 0°C to r.t.22–36

Scientific Research Applications

Synthesis and Properties

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole has a molecular formula of C11H10BrNOC_{11}H_{10}BrNO and a molecular weight of 252.11 . It has a melting point of 158-159 °C and a predicted boiling point of 410.9±40.0 °C . This compound can be prepared using various methods, including the general procedure from 3f (0.5 mmol), 4 (0.6 mmol), KOH (1.25 mmol), and CH2Cl2CH_2Cl_2 (50 mL), yielding it as a white solid .

Biological Activities and Applications

The oxazinoindole core is present in synthetic compounds with diverse biological activities . Oxazinoindoles, in general, have demonstrated potential antidepressant and antitumor properties . They have also been explored for their anti-inflammatory activities and as 5-HT6 receptor antagonists .

Some specific applications and activities of oxazinoindoles include:

  • S1P1 Receptor Modulation: Tri-substituted oxazinoindoles have exhibited impressive activity against the S1P1 receptor, with some having EC50EC_{50} values in the sub-nanomolar range . One enantiomer of a specific oxazinoindole (24b) was found to be orally bioavailable in rats and had an acceptable half-life, making it promising for further biological evaluations .
  • Antimicrobial Activity: Oxazinoindoles have been assessed for antibacterial effectiveness. For example, one study synthesized compounds and evaluated their activity against E. coli, demonstrating a minimum inhibitory concentration (MIC) of 50 mg/mL for one of the compounds .
  • Synthesis of Complex Heterocycles: Oxazinoindoles serve as building blocks for more complex heterocycles, including oxazepinoindoles and oxazinocarbazoles .

Suzuki Cross-Coupling Reactions

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can be used in Suzuki-Miyaura cross-coupling reactions . For instance, brominated diphenyl tetrahydroquinolines can undergo Suzuki-Miyaura cross-coupling with boronic acids to synthesize 6-aryl substituted and 6,8-diaryl substituted tetrahydroquinolines .

Suppliers

Several suppliers offer 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole :

  • Shanghai Haohong Pharmaceutical Co., Ltd.: This supplier is located in China .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Tricyclic Oxazinoindoles

Key Compounds:
  • 6,9-Dimethoxy-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one Synthesis: Cyclization of ethyl 1-(2-bromoethyl)-4,7-dimethoxyindole-2-carboxylate using NaN₃ in dioxane (39% yield) . Properties: Exhibits antiproliferative activity and crystallographic stability via C–H···O hydrogen bonds .
  • 8-(Trimethoxyphenylvinyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole (12b) Synthesis: Derived from 8-bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole via palladium-catalyzed coupling (62% yield) . Properties: Displays enhanced anticancer activity due to the trimethoxyphenyl group, mimicking combretastatin A-4 .

Isomeric Oxazinoquinolines

Key Compounds:
  • 1,4-Oxazino[2,3,4-ij]quinolines vs. 1,3-Oxazino[5,4,3-ij]quinolines Stability: 1,4-Oxazinoquinolines exhibit higher resistance to electron impact (EI) in mass spectrometry, with stronger [M]+• peaks compared to 1,3-isomers . Fragmentation: 1,3-Oxazinoquinolines eliminate CO₂ first, while 1,4-isomers lose CO, reflecting ring strain differences . Relevance: The 1,4-oxazine scaffold in 8-bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole likely shares similar stability advantages.

Brominated Indole Derivatives

Key Compounds:
  • 5-Bromo-3-(triazolylethyl)-1H-indoles (9a, 9c)
    • Synthesis : CuI-catalyzed azide-alkyne cycloaddition (46–50% yield) .
    • Properties : Antioxidant activity in ischemia models; bromine at C5 instead of C8 .
Table 2: Brominated Indoles Comparison
Compound Bromine Position Core Structure Biological Activity Synthesis Yield (%)
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole C8 Oxazinoindole Anticancer intermediate 22
5-Bromo-3-(triazolylethyl)-1H-indole (9a) C5 Monocyclic indole Antioxidant 46
8-Bromo-4-(4-fluorophenylpiperazinyl)-5H-pyrimidoindole C8 Pyrimidoindole Neurological (theoretical) N/A

Fused Heterocyclic Systems

  • Indolo[1,2-a]quinoxalines Synthesis: Cu-catalyzed Ugi-N-arylation; combines indole with quinoxaline . Comparison: Lacks the oxazine ring but shares planar aromaticity, favoring DNA intercalation in anticancer activity .

Key Research Findings

  • Synthetic Flexibility : The 8-bromo substituent enables diverse functionalization, outperforming methoxy or carbonyl derivatives in coupling efficiency .
  • Stability: The 1,4-oxazino framework offers superior stability over 1,3-isomers, critical for drug development .
  • Biological Relevance : Bromine at C8 enhances electrophilicity for targeted anticancer activity, whereas C5-brominated indoles prioritize antioxidant effects .

Biological Activity

8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This compound belongs to a class of indole derivatives that have been extensively studied for their pharmacological effects.

The compound has the following chemical structure:

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 244.08 g/mol
  • CAS Number : 1272970-88-3

Synthesis

The synthesis of 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole typically involves several steps, including bromination and cyclization reactions. Notably, the compound can be synthesized through a palladium-catalyzed coupling reaction involving indole derivatives and brominated intermediates .

Anticancer Activity

Research indicates that 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting critical pathways involved in tumor growth.

  • Mechanism of Action : The compound is believed to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers. Studies have demonstrated that compounds with similar structures can exhibit IC50 values in the nanomolar range against EGFR-positive cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The activity profile suggests moderate effectiveness against pathogens such as E. coli and Pseudomonas aeruginosa.

Microorganism MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa250

Study 1: Anticancer Efficacy

A study conducted on various indole derivatives including 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole revealed its potency against A431 and H1975 cell lines. The compound exhibited an IC50 value of approximately 0.38 µM against these cell lines, showcasing its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound found that it effectively inhibited the growth of several bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics due to its favorable activity profile against resistant strains .

Q & A

Q. What are the established synthetic routes for 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole?

The compound is typically synthesized via cyclization reactions. For example, sodium azide-mediated cyclization of brominated indole precursors in refluxing dioxane has been reported, yielding oxazinoindole derivatives in ~39% yield after purification by flash column chromatography (CH₂Cl₂ eluent) . Alternative routes involve CuI-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalized indole intermediates, with PEG-400/DMF as solvent systems and purification via 70:30 ethyl acetate/hexane mixtures .

Q. How is structural confirmation performed for this compound?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for preliminary characterization. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) confirms bond lengths (e.g., C–C: 0.95–0.98 Å) and planar deviations (r.m.s. ~0.006 Å in bicyclic systems). Weak C–H···O hydrogen bonds and centroid stacking distances (3.922–4.396 Å) further stabilize the structure .

Q. What purification methods are recommended for oxazinoindole derivatives?

Flash column chromatography with gradient eluents (e.g., CH₂Cl₂ or ethyl acetate/hexane) is standard. Residual solvents like DMF are removed via vacuum distillation at 90°C . TLC (Rf ~0.30 in 70:30 ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can researchers optimize low yields in sodium azide-mediated cyclizations?

Yield improvements (from 39% to >50%) may involve prolonged reflux times (>4 days), solvent optimization (e.g., DMF for better solubility), or alternative azide sources. Evidence suggests NaBH₄/BF₃ systems enhance indole ring formation in related brominated precursors . Contradictory reports on reaction times (12 hours vs. 4 days) highlight the need for kinetic studies under varied conditions .

Q. What strategies resolve discrepancies in spectroscopic data for oxazinoindole derivatives?

Contradictions in NMR/HRMS data require cross-validation with SCXRD. For example, crystallographic refinement (e.g., Uiso parameters for H-atoms and torsional methyl groups) resolves ambiguous NOE correlations . Computational chemistry (DFT-based NMR prediction) can also reconcile experimental vs. theoretical chemical shifts .

Q. What biological activities are associated with the oxazinoindole scaffold?

While direct data for 8-bromo derivatives is limited, structurally related oxazinoindoles exhibit 5-HT4 receptor antagonism, antiproliferative effects, and antibacterial activity. For instance, tricyclic indole derivatives show efficacy against Gram-positive pathogens via membrane disruption . Structure-activity relationship (SAR) studies recommend bromine substitution at C8 to enhance lipophilicity and target binding .

Q. How do crystallographic packing interactions influence the compound’s stability?

SCXRD reveals ABAB molecular stacking along the a-axis, with centroid distances of 3.922–4.396 Å. Weak C–H···O hydrogen bonds (2.5–2.8 Å) further stabilize the lattice. Disorder in imidazopyridine rings (e.g., S-atom planarity deviations) may necessitate temperature-controlled crystallization (100 K) to minimize thermal motion artifacts .

Q. What analytical methods quantify trace impurities in synthesized batches?

HPLC-MS with C18 columns (ACN/H₂O mobile phase) detects brominated byproducts. HRMS (FAB or ESI+) identifies halogenated fragments (e.g., m/z 427.0757 [M+H]⁺). Purity thresholds >95% are achievable via recrystallization from ethanol/water mixtures .

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